(1-(3-Nitrophenyl)cyclopropyl)methanol
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Overview
Description
(1-(3-Nitrophenyl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl ring attached to a methanol group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Nitrophenyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl ring. This can be achieved through a Grignard reaction where the cyclopropyl halide reacts with methanol in the presence of magnesium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Nitrophenyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of (1-(3-Nitrophenyl)cyclopropyl)aldehyde or (1-(3-Nitrophenyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(3-Aminophenyl)cyclopropyl)methanol.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
(1-(3-Nitrophenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(3-Nitrophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Nitrophenyl)cyclopropyl)methanol: Similar structure but with the nitro group in the para position.
(1-(2-Nitrophenyl)cyclopropyl)methanol: Similar structure but with the nitro group in the ortho position.
(1-(3-Nitrophenyl)cyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(1-(3-Nitrophenyl)cyclopropyl)methanol is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the cyclopropyl ring
Properties
IUPAC Name |
[1-(3-nitrophenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,12H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNSTZGNNIBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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